molecular formula C11H9NO3S B2713515 4-Methoxy-2-phenylthiazole-5-carboxylic acid CAS No. 1160262-47-4

4-Methoxy-2-phenylthiazole-5-carboxylic acid

Cat. No.: B2713515
CAS No.: 1160262-47-4
M. Wt: 235.26
InChI Key: BQWBKWFGEHJXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-phenylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H9NO3S. It is characterized by a thiazole ring substituted with a methoxy group at the 4-position and a phenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-phenylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylthiazole with methoxyacetic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, is often considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-phenylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-2-phenylthiazole-5-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-phenylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections .

Comparison with Similar Compounds

  • 4-Methyl-2-phenylthiazole-5-carboxylic acid
  • 4-Ethoxy-2-phenylthiazole-5-carboxylic acid
  • 4-Methoxy-2-(4-methylphenyl)thiazole-5-carboxylic acid

Comparison: Compared to its analogs, 4-Methoxy-2-phenylthiazole-5-carboxylic acid exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and bioactivity. For instance, the methoxy group can enhance its solubility and facilitate specific interactions with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

4-methoxy-2-phenyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-9-8(11(13)14)16-10(12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWBKWFGEHJXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=N1)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution (10 mL) of ethyl 4-methoxy-2-phenyl-1,3-thiazole-5-carboxylate (1.37 g) synthesized by a known method (WO2007/089031) in methanol was added 2N aqueous sodium hydroxide solution (3 mL) at room temperature, and the mixture was stirred at 50° C. for 4 hr. The reaction was quenched with 6N hydrochloric acid (1 mL), and the obtained crystals were collected by filtration. The obtained crystals were recrystallized from methanol and diisopropyl ether to give 4-methoxy-2-phenyl-1,3-thiazole-5-carboxylic acid (1.25 g, 100%) as white crystals.
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